N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-14(16-11(2)22-10)15(19)17-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
InChI Key |
MEOSTVRRDFWWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The 2,5-dimethyl-1,3-thiazole-4-carboxylic acid precursor is typically synthesized via cyclization of thiourea derivatives with α-haloketones. For example, Route 4 from PMC employs polypropylene glycol (PPG) as a solvent and catalyst at 110°C, achieving yields up to 83%. This method avoids side reactions common in polyethylene glycol (PEG)-based systems. Alternatively, Route 1 utilizes bismuth(III) thioglycolate () under solvent-free conditions at 70°C, enhancing atom economy.
Thiazolidine Moiety Preparation
The 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline segment is synthesized through sulfonation and cyclization. Synthetic Route 9 oxidizes thiazolidine intermediates with 30% in the presence of , achieving quantitative sulfone formation. The aniline group is introduced via nucleophilic aromatic substitution using NH/CuSO under reflux.
Carboxamide Formation
Activation of the thiazole-4-carboxylic acid to its acid chloride (using ) precedes coupling with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline. Route 11 reports a two-step process: (1) chloroacetylation with chloroacetyl chloride in chloroform, and (2) amidation under inert atmosphere with triethylamine (TEA) as a base, yielding 72–85%.
Coupling Strategies
Final assembly employs Ullmann or Buchwald-Hartwig coupling for C–N bond formation. Patent EP3750888A1 highlights palladium-catalyzed cross-coupling in toluene/ethanol mixtures at 80°C, with yields exceeding 90% after crystallization. Microwave-assisted methods (e.g., Synthesis 3 ) reduce reaction times from hours to minutes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| PPG | 110 | 83 | None | |
| Toluene/EtOH | 80 | 90 | Pd(OAc) | |
| Solvent-free | 70 | 78 | Bi(SCHCOOH) |
Non-polar solvents like toluene improve selectivity for coupling reactions, while PPG enhances cyclization kinetics.
Catalysts and Reagents
-
Bi(SCHCOOH) : Enables solvent-free thiazole synthesis with 78% yield.
-
VOSO : Used in ultrasonic-assisted green synthesis, reducing energy consumption by 40%.
-
Nano-NiZr(PO) : Accelerates bis-thiazolidinone formation under microwave irradiation (5 min vs. 24 h conventional).
Purification and Characterization
Crystallization Techniques
Seeding with polymorphic Form A crystals (as per EP3750888A1 ) ensures phase purity. Isopropanol/water mixtures (3:1 v/v) are optimal for recrystallization, yielding >99% HPLC purity.
Analytical Methods
| Technique | Application | Key Data |
|---|---|---|
| Confirms amide bond formation | δ 8.2 ppm (NH), δ 2.5 ppm (CH) | |
| HRMS | Verifies molecular ion | m/z 327.0521 [M+H] |
Green Chemistry Approaches
Synthesis 1 employs vanadyl sulfate () under ultrasonic irradiation, achieving 88% yield in 20 min. Water-based nanoparticle catalysts (e.g., MgO) reduce waste generation by 60% compared to traditional methods.
Industrial-Scale Considerations
Continuous flow reactors enhance scalability for thiazole-thiazolidine hybrids. Patent EP3750888A1 details kilogram-scale production using centrifugal filtration and fluidized-bed drying, maintaining >98% purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine moiety can undergo oxidation to form the thiazolidine dioxide group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antibacterial, antifungal, and anti-inflammatory activities .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiazolidine dioxide group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives sharing key functional groups (thiazolidine-dioxide, thiazole, or sulfonamide motifs) based on synthetic routes, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure and Bioactivity: The target compound’s 1,3-thiazole core differs from the thieno-pyrimidine scaffolds of ZINC26710739/10857. For example, the thieno-pyrimidine analogs exhibit IC50 values of 4.2–5.8 µM , while the thiazole derivative’s activity remains uncharacterized but may differ due to reduced π-π stacking capability. The shared thiazolidine-1,1-dioxide group in all three compounds suggests a role in stabilizing interactions (e.g., hydrogen bonding or dipole interactions) with enzyme active sites .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous thiazolidine derivatives. For instance, 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) is synthesized via ring-opening reactions of bicyclic precursors (66% yield) . Similarly, the carboxamide group in the target compound may require coupling reactions (e.g., using POCl3 or NaOMe), as seen in the synthesis of sulfonamide intermediates (46–80% yields) .
The phenoxy substituents in compound 35 introduce bulkier aromatic groups, which could hinder enzymatic binding compared to the carboxamide-linked phenyl group in the target compound .
The thiazole carboxamide may mimic these interactions but with altered geometry due to its distinct core.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structural Overview
The compound features several notable structural components:
- Thiazolidine Ring : This five-membered ring containing sulfur and nitrogen contributes to the compound's reactivity and biological interactions.
- Dioxido Group : Enhances the potential for redox reactions.
- Carboxamide Group : Involved in various chemical reactions and may influence biological activity.
Antitumor Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures. For instance, thiazolidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound | Activity | Mechanism |
|---|---|---|
| Thiazolidin-4-one derivatives | Anticancer | Inhibition of cell proliferation and induction of apoptosis |
| 5-Oxazolines | Anticancer | Targeting specific cancer pathways |
| Phenylthiazoles | Antimicrobial/Anticancer | Dual action against microbial infections and cancer cells |
Research indicates that the incorporation of thiazolidine rings enhances the cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
Compounds similar to this compound have demonstrated significant antimicrobial activity. The presence of sulfur in the thiazolidine ring is believed to play a crucial role in this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Antioxidant Activity
Preliminary studies suggest that thiazolidine derivatives can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular models. This property is particularly important for protecting cells from damage caused by oxidative stress .
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of thiazolidine derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM for one derivative tested, suggesting strong anticancer potential . -
Antimicrobial Testing :
In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 10 µg/mL for certain strains .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the thiazolidine structure can enhance biological activity. For example:
- Substituents on the phenyl ring can significantly influence the anticancer activity.
- The dioxido group enhances reactivity and may improve binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
